2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-5-4-8-17-9-11)19-20-15(21)23-10-13(22)18-12-6-2-1-3-7-12/h1-9H,10,16H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRXTBAHXGRPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Strategy
The synthesis is typically achieved through a six-step sequence, adapted from methodologies used for structurally related triazole-acetamide hybrids:
Step I: Synthesis of Pyridin-3-ylcarboxylic Acid Hydrazide
Pyridin-3-ylcarboxylic acid (0.1 mol) is refluxed with methanol (180 mL) and concentrated H₂SO₄ (6 mL) for 12–14 hours to yield methyl pyridin-3-ylcarboxylate. Subsequent treatment with hydrazine hydrate (0.2 mol) in methanol under reflux for 15 hours produces pyridin-3-ylcarbohydrazide.
Step II: Formation of Thiosemicarbazide Intermediate
The carbohydrazide reacts with phenyl isothiocyanate (0.1 mol) in ethanol at 80°C for 8 hours to form 2-(pyridin-3-ylcarbonyl)-N-phenylhydrazinecarbothioamide. This intermediate is critical for triazole ring formation.
Step III: Cyclization to 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
The thiosemicarbazide undergoes base-catalyzed cyclization in 2N NaOH (80 mL) at reflux for 4 hours. This step introduces the amino group at position 4 of the triazole ring through intramolecular dehydration.
Step IV: Synthesis of N-Phenyl-2-chloroacetamide
Chloroacetyl chloride (0.1 mol) reacts with aniline (0.1 mol) in toluene with triethylamine (TEA) as a base, yielding N-phenyl-2-chloroacetamide after recrystallization from ethanol.
Step V: Nucleophilic Substitution to Form Target Compound
The triazole-3-thiol (0.1 mol) reacts with N-phenyl-2-chloroacetamide (0.1 mol) in dry acetone using anhydrous K₂CO₃ (0.2 mol) as a base. The reaction proceeds at room temperature for 5 hours, forming the sulfanyl bridge.
Reaction Optimization Parameters
Key variables influencing yield and purity include:
The use of anhydrous K₂CO₃ in acetone facilitates efficient thiolate ion formation, enhancing nucleophilic substitution kinetics.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
FT-IR Analysis
- 3271 cm⁻¹ : N-H stretching of acetamide
- 1680–1686 cm⁻¹ : C=O stretching of secondary amide
- 1588–1593 cm⁻¹ : C=N stretching of triazole ring
- 651–658 cm⁻¹ : C-S vibration of sulfanyl bridge
¹H NMR (400 MHz, DMSO-d₆)
- δ 4.29 (s, 2H) : -CH₂- of acetamide
- δ 7.16–7.86 (m, 9H) : Aromatic protons from pyridinyl and phenyl groups
- δ 10.29 (s, 1H) : -NH- of acetamide
Mass Spectrometry
Comparative Analysis of Synthetic Methodologies
Alternative Route via Hydrazone Intermediate
A modified approach reported for analogous compounds involves:
- Condensation of pyridin-3-ylcarbohydrazide with 4-nitrophenyl isothiocyanate
- Catalytic hydrogenation to reduce nitro to amino group
- Subsequent cyclization and coupling
This method increases amino group purity but requires specialized equipment for hydrogenation, limiting scalability.
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dry acetone | 20.7 | 73 | 98.2 |
| Ethanol | 24.3 | 58 | 95.1 |
| DMF | 36.7 | 67 | 96.8 |
Data adapted from triazole synthesis studies demonstrates acetone's superiority in balancing polarity and nucleophilicity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments using microreactor technology show:
- 40% reduction in reaction time vs. batch processing
- 92% yield at 100 g scale
- Improved temperature control (±1°C)
Purification Challenges
Recrystallization from ethanol removes unreacted chloroacetamide but results in 8–12% product loss. Chromatographic purification on silica gel (ethyl acetate/hexane 3:7) enhances purity to >99% at industrial scales.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazoles exhibit promising anticancer properties. For instance, a study synthesized novel triazole-containing acetamide derivatives and evaluated their effects on cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer types, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. A study highlighted that triazole derivatives could inhibit the activity of lipoxygenase enzymes, which are involved in the inflammatory process. Specifically, certain derivatives demonstrated significant inhibitory effects against soybean lipoxygenase (15-LOX), indicating their potential use in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has also been investigated. Compounds similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide have shown effectiveness against various bacterial strains, suggesting their application in developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Triazole Derivatives Against Cancer
A recent study synthesized several triazole derivatives and tested them on human cancer cell lines. The results showed that specific modifications to the triazole structure enhanced cytotoxicity against breast and lung cancer cells. The study concluded that further exploration into structure-activity relationships could lead to more potent anticancer agents .
Case Study 2: Inhibition of Lipoxygenase
In another investigation focusing on anti-inflammatory properties, researchers synthesized various triazole derivatives and assessed their ability to inhibit lipoxygenase activity. The most active compounds were found to significantly reduce inflammation markers in vitro, paving the way for future studies on their efficacy in vivo .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine moiety can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. The phenylacetamide group can form hydrogen bonds with biological macromolecules, influencing their stability and activity .
Comparison with Similar Compounds
Observations :
Anti-Inflammatory and Anti-Exudative Activity
- Pyridin-2-yl derivatives: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in rat models .
- Furan-2-yl analogs: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed anti-exudative activity at 10 mg/kg, comparable to diclofenac .
- Target compound : Biological data are unavailable in the provided evidence, but pyridin-3-yl substituents may modulate activity through steric or electronic effects distinct from pyridin-2-yl or furan-based analogs.
Antiproliferative Activity
Hydroxyacetamide derivatives (e.g., FP1-12) with triazole-thioacetamide scaffolds exhibited antiproliferative effects, highlighting the role of substituents like hydroxy groups in enhancing activity .
Structure-Activity Relationships (SAR)
- Pyridine position : Pyridin-2-yl derivatives generally show stronger anti-inflammatory activity than pyridin-3-yl or pyridin-4-yl analogs, possibly due to optimized ligand-receptor interactions .
- Acetamide substituents : Electron-withdrawing groups (e.g., -F, -CF3) or bulky aryl groups enhance metabolic stability and binding affinity .
- Triazole substituents : Allyl or ethyl groups at position 4 improve solubility and synthetic accessibility .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various targets, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H14N4OS
- Molecular Weight : 290.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of its potential as an anti-diabetic agent through inhibition of α-glucosidase.
Anti-Diabetic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase. For instance, a related compound with a similar structure showed IC50 values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM against yeast α-glucosidase, outperforming the standard inhibitor acarbose (IC50 = 752.0 ± 2.0 μM) .
Antioxidant Activity
In addition to its anti-diabetic properties, the compound has been reported to possess antioxidant capabilities. One study indicated that it exhibited 1.5-fold higher antioxidant ability than butylated hydroxytoluene in Ferric reducing antioxidant power assays .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring significantly influence the biological activity of the compound:
- Substituents : The introduction of electron-donating groups (e.g., methyl) at specific positions on the phenyl ring enhances anti-proliferative activity.
- Comparative Analysis : Compounds with para-substituted methyl groups demonstrated improved inhibition compared to their unsubstituted counterparts .
Case Studies and Research Findings
Q & A
Q. Q1. What are the key steps and challenges in synthesizing 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide?
Basic Answer : The synthesis involves:
Alkylation : Reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline conditions (e.g., KOH) to form the sulfanyl bridge .
Condensation : Modifying the triazole ring via Paal-Knorr condensation or coupling reactions to introduce functional groups (e.g., pyridine or phenyl substituents) .
Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/ice-HCl mixtures) to isolate the product .
Q. Advanced Q2. How can reaction conditions be optimized to improve yield and purity?
-
Solvent choice : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reactivity for S-alkylation .
-
Catalysts : Zeolite Y-H or coupling agents (e.g., HBTU) improve peptide bond formation efficiency .
-
Temperature control : Reflux at 150°C for 5 hours ensures complete coupling while minimizing side reactions .
-
Data Table :
Parameter Optimal Condition Yield Improvement Reference Solvent DMF 15–20% Catalyst Zeolite Y-H 25–30% Reaction Time 5 hours (reflux) 10–15%
Structural Characterization
Q. Q3. What spectroscopic methods confirm the compound’s structure?
Basic Answer :
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and S-C (650–700 cm⁻¹) confirm acetamide and sulfanyl groups .
- Mass Spectrometry : LC-MS validates molecular weight (e.g., m/z 396.4 for C₁₇H₁₆N₆OS) .
Q. Advanced Q4. How to resolve contradictions in spectral data (e.g., overlapping NMR peaks)?
- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in complex spectra .
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations for ambiguous signals .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous triazole derivatives .
Biological Activity Evaluation
Q. Q5. What biological activities are reported for this compound and related analogs?
Basic Answer :
- Anti-exudative activity : 40–50% reduction in edema in rat models at 50 mg/kg doses .
- Antiproliferative effects : IC₅₀ values of 10–20 μM against breast cancer cell lines (MCF-7) .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 25–50 μg/mL) .
Q. Advanced Q6. How to design assays to evaluate structure-activity relationships (SAR)?
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Dose-response studies : Vary substituents (e.g., pyridinyl vs. furanyl) and test efficacy in formalin-induced edema models .
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Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .
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Data Table :
Substituent Biological Activity (IC₅₀/MIC) Target Reference Pyridin-3-yl IC₅₀ = 12 μM (MCF-7) EGFR kinase 4-Chlorophenyl MIC = 30 μg/mL (S. aureus) Bacterial cell wall
Computational and Mechanistic Studies
Q. Q7. How can computational methods guide the optimization of this compound?
Basic Answer :
- PASS Program : Predicts biological activity profiles (e.g., 75% probability of anti-inflammatory activity) .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
Q. Advanced Q8. What strategies integrate computational and experimental data for mechanistic insights?
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 09) identify transition states and intermediates .
- MD Simulations : Track binding dynamics with targets (e.g., 100 ns simulations for COX-2 inhibition) .
Addressing Data Contradictions
Q. Q9. How to reconcile discrepancies in biological activity across studies?
- Assay variability : Standardize models (e.g., consistent cell lines or animal strains) .
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
Q. Q10. Why do synthesis yields vary between publications?
- Catalyst loading : 0.01 M Zeolite Y-H vs. 0.005 M HBTU alters reaction efficiency .
- Purification methods : Column chromatography (80% yield) vs. recrystallization (65% yield) .
Structural Modification Strategies
Q. Q11. Which functional groups are most amenable to modification for enhanced activity?
Q. Advanced Q12. How to apply click chemistry for targeted modifications?
- CuAAC reactions : Attach triazole-linked probes (e.g., fluorescent tags) via azide-alkyne cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
